N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
Description
Propriétés
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-ethylsulfonyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-3-31-20-12-8-13-21-22(20)26-24(32-21)27(16-18-10-5-6-14-25-18)23(28)17-9-7-11-19(15-17)33(29,30)4-2/h5-15H,3-4,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULCTTUQKAXPOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide, a compound featuring a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Weight : 356.49 g/mol
Key Functional Groups :
- Benzothiazole moiety
- Ethylsulfonyl group
- Pyridine ring
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including the one , exhibit a broad spectrum of antimicrobial properties. A study highlighted that compounds with similar structures demonstrated significant antibacterial and antifungal activities. For instance, certain benzothiazole derivatives showed minimum inhibitory concentrations (MIC) as low as 50 µg/mL against various pathogens, indicating strong antimicrobial efficacy .
Antitumor Activity
Benzothiazole derivatives have also been investigated for their antitumor properties. In vitro studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. One particular derivative exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting potent antitumor activity .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects were evaluated in several studies. It was found to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cellular models. This suggests a possible therapeutic role in conditions characterized by chronic inflammation .
The biological activity of N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could modulate receptor activity related to pain and inflammation.
- Cellular Pathways : The compound may influence signaling pathways associated with cell survival and apoptosis.
Study 1: Antimicrobial Efficacy
In a comparative study, derivatives of benzothiazole were tested against Staphylococcus aureus and Candida albicans. The results indicated that the compound demonstrated significant antimicrobial activity with an MIC of 25 µg/mL against both organisms, outperforming some standard antibiotics used in clinical settings .
Study 2: Antitumor Properties
A recent investigation assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results revealed that treatment with N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide resulted in a dose-dependent decrease in cell viability, with an IC50 value of 5 µM after 48 hours of exposure .
Study 3: Anti-inflammatory Activity
In vivo studies using a murine model of arthritis demonstrated that administration of the compound significantly reduced paw swelling and inflammatory cytokine levels compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals .
Comparative Table of Biological Activities
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound’s uniqueness arises from its specific combination of substituents. Below is a comparative analysis with structurally related derivatives:
Table 1: Structural and Functional Comparisons
Key Insights:
Substituent Effects on Activity :
- Ethoxy vs. methoxy at thiazole C4: Ethoxy’s larger size may improve hydrophobic interactions in enzyme pockets, enhancing potency compared to methoxy analogs .
- Ethylsulfonyl vs. methylthio: Sulfonyl groups increase electrophilicity, favoring covalent interactions over the thioether’s reversible binding .
Biological Selectivity: Pyridin-2-ylmethyl vs. pyridin-3-ylmethyl: The 2-position’s spatial orientation may optimize binding to kinases or receptors, as seen in related compounds . Propylsulfonyl vs.
Unique Pharmacological Potential: Unlike sulfamethoxazole, the target compound’s benzo[d]thiazole-pyridine scaffold may enable dual mechanisms (e.g., enzyme inhibition + DNA intercalation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
